molecular formula C15H10N2S B514927 2-Phenylimidazo[2,1-b][1,3]benzothiazole CAS No. 17833-07-7

2-Phenylimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B514927
CAS No.: 17833-07-7
M. Wt: 250.32g/mol
InChI Key: GNWRURVYHSXDSD-UHFFFAOYSA-N
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Description

2-Phenylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the fusion of an imidazole ring with a benzothiazole ring, and the presence of a phenyl group at the 2-position of the imidazole ring. The structural complexity and versatility of this compound make it a valuable scaffold in medicinal chemistry, particularly in the development of anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[2,1-b][1,3]benzothiazole typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux conditions in the presence of phosphorus oxychloride (POCl3). This reaction produces 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine, which is then subjected to a cycloaddition reaction with α-bromo-4-substituted acetophenone compounds to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. One of the primary targets is the Met receptor tyrosine kinase, which plays a crucial role in cell proliferation, survival, and migration. By inhibiting the phosphorylation of the Met receptor and downstream signaling pathways such as PI3K-Akt, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylimidazo[2,1-b][1,3]benzothiazole is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to target multiple oncogenic pathways simultaneously makes it a promising candidate for the development of novel anticancer therapies .

Properties

IUPAC Name

2-phenylimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWRURVYHSXDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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